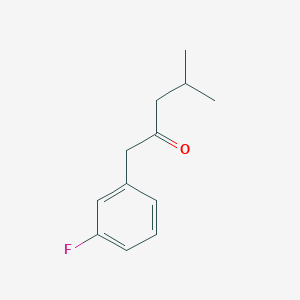
1-(3-Fluorophenyl)-4-methyl-pentan-2-one
Übersicht
Beschreibung
1-(3-Fluorophenyl)-4-methyl-pentan-2-one is an organic compound characterized by a fluorophenyl group attached to a pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-fluorobenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Knoevenagel Condensation: This method involves the condensation of 3-fluorobenzaldehyde with 4-methylpentan-2-one in the presence of a base like piperidine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)-4-methylpentanoic acid
Reduction: 1-(3-Fluorophenyl)-4-methylpentan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-4-methyl-pentan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for anti-inflammatory and analgesic drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
1-(3-Fluorophenyl)-4-methyl-pentan-2-one is similar to other fluorinated aromatic ketones, such as 3-fluoroacetophenone and 3-fluorobenzophenone. its unique structure, particularly the presence of the methyl group at the 4-position, gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Vergleich Mit ähnlichen Verbindungen
3-Fluoroacetophenone
3-Fluorobenzophenone
1-(3-Fluorophenyl)ethanone
3-Fluorobenzaldehyde
This comprehensive overview highlights the significance of 1-(3-Fluorophenyl)-4-methyl-pentan-2-one in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQQVXUYFHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














